
ノメゲストロール
概要
説明
科学的研究の応用
Hormonal Contraception
Nomegestrol is widely used in combined oral contraceptives (COCs). The combination with 17-beta estradiol has been shown to be effective in preventing pregnancy while also managing menstrual-related symptoms.
Efficacy Studies
- Study on Efficacy : A randomized controlled trial comparing Nomegestrol with dienogest indicated that both treatments effectively reduced chronic pelvic pain associated with endometriosis, although dienogest showed slightly higher efficacy in some metrics .
- Long-term Effects : Prolonged use of Nomegestrol has been associated with a favorable safety profile, including lower rates of amenorrhea compared to other progestins .
Management of Menstrual Disorders
Nomegestrol has been investigated for its role in treating various menstrual disorders, including dysmenorrhea and premenstrual dysphoric disorder (PMDD).
Case Studies
- Pilot Study on PMDD : A study evaluated the acceptability and effectiveness of Nomegestrol combined with 17-beta estradiol for mood symptoms in women with PMDD. Results indicated significant improvements in mood and quality of life scores among participants .
- Menstrual Pain Relief : Research has demonstrated that Nomegestrol effectively reduces pain associated with menstruation, enhancing the quality of life for women suffering from dysmenorrhea .
Impact on Mood Disorders
The compound's ability to cross the blood-brain barrier allows it to influence mood-related pathways, making it a candidate for treating mood disorders linked to hormonal fluctuations.
Clinical Insights
- Mood Improvement : A pilot study found that women reported positive mood responses after using Nomegestrol combined with 17-beta estradiol, evidenced by reduced scores on depression scales .
- Mechanisms of Action : Nomegestrol's interaction with serotonin receptors may contribute to its mood-stabilizing effects, particularly relevant for women experiencing mood swings related to their menstrual cycle .
Safety Profile and Risks
While Nomegestrol is generally well-tolerated, some studies have raised concerns regarding potential risks associated with its prolonged use.
Safety Assessments
- Intracranial Meningiomas : A cohort study indicated a dose-dependent association between prolonged use of Nomegestrol and the risk of developing intracranial meningiomas, necessitating further investigation into long-term safety .
- Adverse Events : Common side effects include irregular bleeding and mild gastrointestinal disturbances; however, these are typically manageable and do not lead to discontinuation in most cases .
Data Tables
作用機序
ノメゲストロールアセテートは、プロゲステロン受容体に結合し、天然のプロゲステロンの作用を模倣することで効果を発揮します。この結合により、月経周期の調節や妊娠の維持に関与する特定の遺伝子の活性化につながります。 ノメゲストロールアセテートは、抗アンドロゲン作用も示しており、子宮内膜症や月経前不快気分障害などの治療効果に寄与しています。 .
類似化合物:
- メドロキシプロゲステロンアセテート
- メゲストロールアセテート
- ジエノゲスト
比較: ノメゲストロールアセテートは、プロゲステロン受容体に対する高い選択性と、アンドロゲン、エストロゲン、グルココルチコイド効果が最小限であることが特徴です。メドロキシプロゲステロンアセテートやメゲストロールアセテートとは異なり、ノメゲストロールアセテートは、より良好な安全性プロファイルを持ち、副作用が少ないです。 ジエノゲストは、別の類似化合物であり、子宮内膜症の治療にも使用されますが、薬物動態と臨床応用が異なります。 .
生化学分析
Biochemical Properties
Nomegestrol is a 19-norprogesterone-derived progesterone receptor agonist . It binds specifically to the progesterone receptor, and is relatively lacking in affinity for other steroid receptors . It exerts strong antiestrogenic effects at the level of the endometrium and has potent antigonadotropic activity . It also has partial antiandrogenic activity .
Cellular Effects
Nomegestrol has been shown to inhibit the growth of human endometrial cancer cells (RL95-2) in vitro and suppress the growth of xenografts in the nude mice bearing the cell line of RL95-2 in vivo . This effect could be related to the upregulating expression of SUFU and Wnt7a .
Molecular Mechanism
The antigonadotropic action of Nomegestrol is mediated, like other progestins, at the hypothalamic and pituitary level . It also stimulates the activity of estrogen sulfotransferase, an enzyme that converts E1 to E1S or E2 to E2S in hormone-dependent human breast cancer cells .
Temporal Effects in Laboratory Settings
Nomegestrol exhibits a terminal half-life of approximately 50 hours after oral administration . This suggests that it has a relatively long-lasting effect in the body.
Dosage Effects in Animal Models
In animal models, Nomegestrol inhibited ovulation in rats and monkeys at dosages of 2.5 mg/kg and 1 mg/kg, respectively
Metabolic Pathways
Nomegestrol is metabolized in the liver via the cytochrome P450 (CYP) system . Hydroxylation to six main metabolites with no or minimal progestational activity is dependent on CYP3A3, CYP3A4, and CYP2A6 .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of nomegestrol acetate involves several steps. One method includes reacting a precursor compound in the presence of a catalyst, such as Rh-Binap, under mild reaction conditions. The reaction product is then subjected to solid-liquid separation, desolventization, and recrystallization to obtain the final product .
Industrial Production Methods: Industrial production of nomegestrol acetate typically involves large-scale synthesis using similar reaction conditions as described above. The use of recyclable catalysts and efficient separation techniques ensures high yield and purity of the final product .
化学反応の分析
反応の種類: ノメゲストロールアセテートは、次のような様々な化学反応を起こします。
酸化: ヒドロキシル基をケトンに変換する。
還元: ケトンをヒドロキシル基に還元する。
置換: 官能基を他の置換基で置換する。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が用いられます。
置換: ハロゲンやアルキル化剤などの試薬が用いられます。
主要生成物: これらの反応から生成される主要生成物は、用いる試薬と条件によって異なります。 例えば、ノメゲストロールアセテートの酸化によりケトンが生成され、還元によりヒドロキシル誘導体が生成されます。 .
4. 科学研究への応用
ノメゲストロールアセテートは、幅広い科学研究への応用があります。
化学: ステロイド合成と反応性の研究におけるモデル化合物として使用されています。
生物学: 生殖系や内分泌系など、様々な生物系への影響について研究されています。
類似化合物との比較
- Medroxyprogesterone acetate
- Megestrol acetate
- Dienogest
Comparison: Nomegestrol acetate is unique due to its high selectivity for the progesterone receptor and minimal androgenic, estrogenic, and glucocorticoid effects. Unlike medroxyprogesterone acetate and megestrol acetate, nomegestrol acetate has a more favorable safety profile and fewer side effects. Dienogest, another similar compound, is also used in the treatment of endometriosis but has different pharmacokinetic properties and clinical applications .
生物活性
Nomegestrol acetate (NOMAC) is a synthetic progestogen derived from 19-norprogesterone, recognized for its significant biological activity primarily at the progesterone receptor. This article delves into the pharmacological properties, clinical applications, and biological effects of NOMAC, supported by data tables and recent research findings.
Pharmacological Profile
Receptor Binding and Mechanism of Action
NOMAC exhibits a high affinity for the progesterone receptor (PR), functioning as a full progestogen. Notably, it does not bind to estrogen, glucocorticoid, or mineralocorticoid receptors, which distinguishes it from other synthetic progestogens. Its anti-androgenic activity is weak but documented, with an IC50 value of approximately 92.1 nmol/L .
Pharmacokinetics
- Bioavailability : NOMAC has a calculated bioavailability of 63.4% .
- Half-life : The elimination half-life ranges from 41.9 to 50 hours, allowing for sustained contraceptive efficacy even with missed doses .
Clinical Applications
Contraceptive Use
NOMAC is primarily utilized in combination with estradiol (E2) in contraceptive formulations. A notable product is the NOMAC/E2 combination pill, which has demonstrated effective gonadotropic suppression and ovulation inhibition in women of reproductive age .
Case Studies and Clinical Trials
- Efficacy in Endometriosis : A randomized study comparing NOMAC/E2 to dienogest showed that both treatments effectively reduced chronic pelvic pain associated with endometriosis. The study highlighted that women using NOMAC/E2 reported significant improvements in quality of life and sexual function over a 12-month period .
- Risk of Intracranial Meningiomas : A cohort study indicated a dose-dependent relationship between prolonged NOMAC use and the incidence of intracranial meningiomas. Women with cumulative doses exceeding 150 mg within six months exhibited increased relative risk compared to those with lower doses .
Biological Effects
Impact on Lipid and Carbohydrate Metabolism
Research indicates that NOMAC does not significantly alter hemostatic parameters or lipid profiles, maintaining metabolic stability in users . This characteristic is particularly beneficial for long-term contraceptive use.
Effects on Breast Tissue
In vitro studies have shown that NOMAC does not stimulate the proliferation of cancerous breast cells, contrasting with some other progestogens that may increase the risk of breast cancer . This property may make NOMAC a safer option for women concerned about breast cancer risk.
Summary of Research Findings
特性
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3/t15-,16-,18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIYQJTUIACIG-YBZCJVABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@H]4C1=CC(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866702 | |
Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58691-88-6 | |
Record name | Nomegestrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58691-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nomegestrol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058691886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nomegestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11636 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOMEGESTROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10F89177CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。